molecular formula C14H10N2OS B15176424 N-(2,1-Benzisothiazol-3-yl)benzamide CAS No. 67019-28-7

N-(2,1-Benzisothiazol-3-yl)benzamide

Cat. No.: B15176424
CAS No.: 67019-28-7
M. Wt: 254.31 g/mol
InChI Key: GHBFFVPRRGRRGV-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)benzamide is a chemical compound offered for research and development purposes. Researchers are investigating its potential biological activity and applications in various fields. Structurally, it features a benzisothiazole core, a motif found in compounds with diverse functionalities, including antimicrobial and pesticidal activities. The benzamide extension may contribute to its potential as a pharmacophore in medicinal chemistry. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and scientific literature for handling and application information. Note: The specific applications, research value, and mechanism of action for this exact compound are not detailed in the general search results and require consultation of specialized chemical research databases or primary scientific literature for accurate information.

Properties

CAS No.

67019-28-7

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)benzamide

InChI

InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16-18-14/h1-9H,(H,15,17)

InChI Key

GHBFFVPRRGRRGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The industrial production also includes rigorous quality control measures to meet the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis. This action is crucial in conditions where excessive cell death is detrimental, such as in neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties Biological Activity
This compound Benzisothiazole None (parent structure) N/A High planarity, trans-amide conformation Unknown (extrapolated from analogs)
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzothiazole None 57% Moderate yield, planar structure Antimicrobial (potential)
N-(Benzothiazol-2-yl)-3-chlorobenzamide Benzothiazole 3-Cl on benzamide N/A Electron-withdrawing chloro group Antibacterial (hypothesized)
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole 3-CH2Cl, 5-acetamide High Precursor for 3,5-disubstituted analogs Pharmacological potential
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-4-nitrobenzamide Benzothiazole 4-NO2, carbamothioyl 70–85% Enhanced antibacterial activity Moderate to potent

Key Research Findings

Synthetic Flexibility : Benzamide derivatives are synthesized via diverse routes, including condensation (e.g., TBHP-mediated), cyclization, and isothiocyanate coupling. Yields vary widely (57–85%), influenced by substituents and reaction conditions .

Structure-Activity Relationships :

  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance reactivity and antibacterial efficacy .
  • Heterocyclic Core : Benzisothiazoles may offer superior hydrogen-bonding capacity compared to benzothiazoles or benzisoxazoles due to additional nitrogen .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2,1-Benzisothiazol-3-yl)benzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling a benzisothiazol-3-amine derivative with a benzoyl chloride under anhydrous conditions. Pyridine is often used as a base and solvent to neutralize HCl byproducts . Key variables include temperature control (room temperature to 60°C), stoichiometric ratios, and purification via column chromatography or recrystallization (e.g., methanol or ethanol). TLC monitoring is critical to confirm reaction completion .

Q. How can the structural integrity of N-(2,1-Benzisothiazol-3-yl)benzamide be validated post-synthesis?

  • Answer : X-ray crystallography is the gold standard for confirming molecular geometry. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise analysis of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) . Complementary techniques include NMR (to verify proton environments) and HRMS for molecular weight confirmation .

Q. What analytical techniques are suitable for assessing purity, and how can contaminants be identified?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. For trace impurities, LC-MS or GC-MS can identify byproducts (e.g., unreacted amines or acylating agents). Melting point analysis (104–107°C for related benzamides) provides additional validation .

Advanced Research Questions

Q. How does the benzisothiazole moiety influence the compound’s biological activity, and what structure-activity relationships (SARs) have been observed in analogous derivatives?

  • Answer : The benzisothiazole ring enhances electron-withdrawing properties, stabilizing the amide bond and modulating interactions with targets like histone deacetylases (HDACs) or microbial enzymes. In a study of N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives, chlorine substitution at position 5 increased antimicrobial potency by 30% compared to methoxy-substituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide SAR optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). A tiered approach is recommended:

  • Step 1 : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
  • Step 2 : Validate target engagement via Western blot (e.g., HDAC inhibition via acetylated histone H3 levels) .
  • Step 3 : Cross-reference with structural analogs (e.g., N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide shows 2× higher antitumor activity than non-thiazole derivatives) .

Q. How can computational modeling enhance the design of N-(2,1-Benzisothiazol-3-yl)benzamide derivatives for selective HDAC inhibition?

  • Answer : Molecular dynamics simulations (e.g., using GROMACS) can predict binding stability in HDAC active sites. For example, MS-275 (a benzamide HDAC inhibitor) exhibits 30–100× greater potency in the frontal cortex than valproate due to selective interactions with Zn²⁺-dependent catalytic domains . QSAR models incorporating Hammett constants (σ) and logP values improve predictions of blood-brain barrier permeability .

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